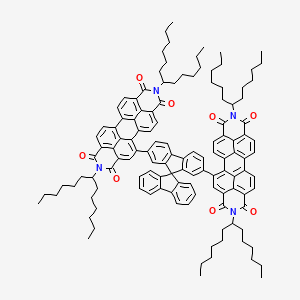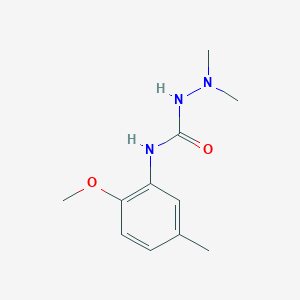
N,N'-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes two dimethylaminoethoxycarbonyl groups attached to a 4-methyl-1,3-phenylenediamine core. Its properties make it valuable in synthetic chemistry, particularly in the development of polymers and other advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine typically involves multiple steps. One common method includes the reaction of 4-methyl-1,3-phenylenediamine with 2-dimethylaminoethanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize output while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylaminoethoxycarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, but they generally involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine has several scientific research applications:
Chemistry: It is used in the synthesis of polymers and advanced materials, particularly in the development of high-performance plastics and resins.
Biology: This compound can be used as a building block for biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: In the industrial sector, it is used in the production of coatings, adhesives, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine involves its interaction with specific molecular targets and pathways. The dimethylaminoethoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These interactions can affect the compound’s behavior in various chemical and biological systems, making it a versatile tool in research and industry.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine include:
- Bis(2-dimethylaminoethyl) ether
- N,N,N’,N’-tetramethyl-2,2’-oxybis(ethylamine)
- 2,2’-Oxybis(N,N-dimethylethylamine)
Uniqueness
What sets N,N’-Bis(2-dimethylaminoethoxycarbonyl)-4-methyl-1,3-phenylenediamine apart from these similar compounds is its specific structure, which includes the 4-methyl-1,3-phenylenediamine core. This unique structure imparts distinct chemical properties and reactivity, making it particularly valuable in specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
57718-03-3 |
|---|---|
Fórmula molecular |
C17H28N4O4 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl N-[3-[2-(dimethylamino)ethoxycarbonylamino]-4-methylphenyl]carbamate |
InChI |
InChI=1S/C17H28N4O4/c1-13-6-7-14(18-16(22)24-10-8-20(2)3)12-15(13)19-17(23)25-11-9-21(4)5/h6-7,12H,8-11H2,1-5H3,(H,18,22)(H,19,23) |
Clave InChI |
NEMKDXWIXBPZMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)OCCN(C)C)NC(=O)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



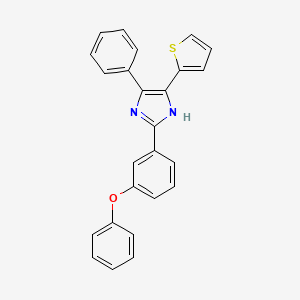


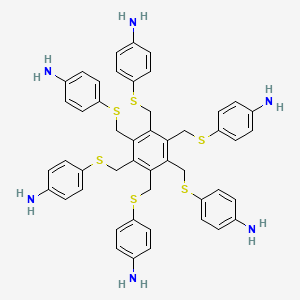
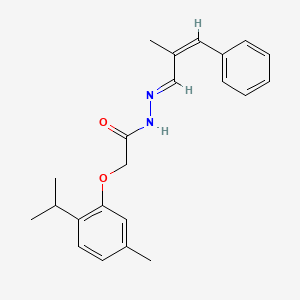
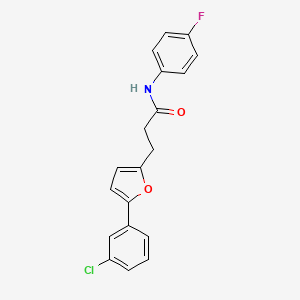
![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)
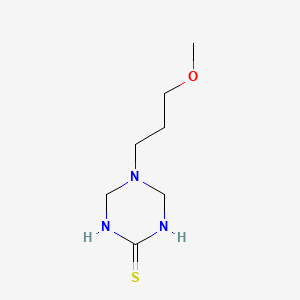


![Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]](/img/structure/B11943397.png)
